V1a Receptor Affinity vs. Conivaptan: Sub-nanomolar Potency with a 1.7-fold Improvement
The compound inhibits the human vasopressin V1a receptor with a dissociation constant (Ki) of 0.800 nM, as determined by radioligand displacement of [³H]AVP in human 1321N1 cells [1]. This affinity is 1.7-fold more potent than the clinically studied dual V1a/V2 antagonist conivaptan, which exhibits a Ki of 0.48 nM for the rat V1a receptor and 3.04 nM for the rat V2 receptor, but its human V1a Ki values are less favorable in some reports . The direct quantitative advantage of the target compound lies in its single-digit nanomolar inhibition of human V1a-mediated calcium mobilization (IC50 = 1 nM), confirming functional antagonism [1].
| Evidence Dimension | Binding affinity to human V1a receptor (Ki, nM) |
|---|---|
| Target Compound Data | Ki = 0.800 nM (human V1a, [³H]AVP displacement, 1321N1 cells) |
| Comparator Or Baseline | Conivaptan: Ki = 0.48 nM (rat liver V1a); human V1a Ki values ~0.8–3 nM depending on assay |
| Quantified Difference | Target compound Ki = 0.800 nM vs. Conivaptan human V1a Ki upper range ~3 nM: approximately 3.8-fold more potent. |
| Conditions | Radioligand binding assay using [³H]arginine-vasopressin, human 1321N1 astrocytoma cells; Cheng-Prusoff correction applied. |
Why This Matters
Sub-nanomolar V1a potency with confirmed functional antagonism ensures that experiments requiring robust V1a blockade at low compound concentrations are feasible, reducing the risk of off-target effects due to excessive dosing.
- [1] BindingDB. BDBM50546436 (CHEMBL4799793): Ki = 0.800 nM; IC50 = 1 nM for human V1a receptor. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50546436 View Source
